molecular formula C16H18N2O2 B7515550 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

Cat. No. B7515550
M. Wt: 270.33 g/mol
InChI Key: WKGJALFLWQAJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as MPPIC, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MPPIC is a heterocyclic compound that belongs to the isoquinoline family and has a molecular formula of C16H18N2O2.

Mechanism of Action

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one acts as a competitive inhibitor of DAT by binding to the dopamine binding site of the transporter. This results in the inhibition of dopamine reuptake, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on the brain, depending on the location and duration of the effect.
Biochemical and Physiological Effects:
3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been shown to have various biochemical and physiological effects on the brain. The increase in dopamine concentration caused by 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can lead to an increase in locomotor activity, reward-seeking behavior, and cognitive function. However, prolonged exposure to 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can lead to neurotoxicity and cell death, which can have detrimental effects on the brain.

Advantages and Limitations for Lab Experiments

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages for lab experiments, including its high potency and selectivity for DAT, which makes it a valuable tool for studying dopamine neurotransmission. However, 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one also has limitations, such as its potential for neurotoxicity and cell death, which can limit its use in long-term experiments.

Future Directions

There are several future directions for 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one research. One direction is to further investigate the potential neurotoxicity of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one and develop strategies to mitigate its harmful effects. Another direction is to explore the use of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the development of new therapeutic strategies for neurological disorders such as Parkinson's disease and addiction. Additionally, the use of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in combination with other drugs or therapies could provide new insights into the complex mechanisms of dopamine neurotransmission.

Synthesis Methods

The synthesis of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2H-isoquinolin-1-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the formation of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. The yield of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can be improved by optimizing the reaction conditions such as temperature, solvent, and stoichiometry.

Scientific Research Applications

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been found to have potential applications in various scientific research fields. One of the most promising applications of 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is in the field of neuroscience. 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission. 3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can be used to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-5-4-8-18(10-11)16(20)14-9-12-6-2-3-7-13(12)15(19)17-14/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGJALFLWQAJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylpiperidine-1-carbonyl)-2H-isoquinolin-1-one

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